Cas no 2137960-02-0 (Ethyl 2-(4-fluorothian-4-yl)-2-hydroxyacetate)

Ethyl 2-(4-fluorothian-4-yl)-2-hydroxyacetate is a fluorinated thiane derivative with a hydroxyacetate ester functional group. This compound is of interest in synthetic organic chemistry due to its potential as an intermediate in the preparation of more complex fluorinated heterocycles. The presence of both fluorine and hydroxyl groups enhances its reactivity, enabling selective modifications for applications in pharmaceutical and agrochemical research. Its ester moiety offers versatility in further derivatization, while the fluorothiane core contributes to unique steric and electronic properties. The compound is typically handled under controlled conditions due to its sensitivity, making it suitable for specialized synthetic workflows requiring precise functional group manipulation.
Ethyl 2-(4-fluorothian-4-yl)-2-hydroxyacetate structure
2137960-02-0 structure
Product name:Ethyl 2-(4-fluorothian-4-yl)-2-hydroxyacetate
CAS No:2137960-02-0
MF:C9H15FO3S
MW:222.277005434036
CID:6051934
PubChem ID:165787946

Ethyl 2-(4-fluorothian-4-yl)-2-hydroxyacetate Chemical and Physical Properties

Names and Identifiers

    • EN300-704344
    • ethyl 2-(4-fluorothian-4-yl)-2-hydroxyacetate
    • 2137960-02-0
    • Ethyl 2-(4-fluorothian-4-yl)-2-hydroxyacetate
    • Inchi: 1S/C9H15FO3S/c1-2-13-8(12)7(11)9(10)3-5-14-6-4-9/h7,11H,2-6H2,1H3
    • InChI Key: DYRWQBHVMNWEND-UHFFFAOYSA-N
    • SMILES: S1CCC(C(C(=O)OCC)O)(CC1)F

Computed Properties

  • Exact Mass: 222.07259367g/mol
  • Monoisotopic Mass: 222.07259367g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 204
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 71.8Ų
  • XLogP3: 1.2

Ethyl 2-(4-fluorothian-4-yl)-2-hydroxyacetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-704344-1.0g
ethyl 2-(4-fluorothian-4-yl)-2-hydroxyacetate
2137960-02-0 95.0%
1.0g
$813.0 2025-03-12
Enamine
EN300-704344-0.05g
ethyl 2-(4-fluorothian-4-yl)-2-hydroxyacetate
2137960-02-0 95.0%
0.05g
$683.0 2025-03-12
Enamine
EN300-704344-0.5g
ethyl 2-(4-fluorothian-4-yl)-2-hydroxyacetate
2137960-02-0 95.0%
0.5g
$781.0 2025-03-12
Enamine
EN300-704344-0.1g
ethyl 2-(4-fluorothian-4-yl)-2-hydroxyacetate
2137960-02-0 95.0%
0.1g
$715.0 2025-03-12
Enamine
EN300-704344-10.0g
ethyl 2-(4-fluorothian-4-yl)-2-hydroxyacetate
2137960-02-0 95.0%
10.0g
$3500.0 2025-03-12
Enamine
EN300-704344-0.25g
ethyl 2-(4-fluorothian-4-yl)-2-hydroxyacetate
2137960-02-0 95.0%
0.25g
$748.0 2025-03-12
Enamine
EN300-704344-2.5g
ethyl 2-(4-fluorothian-4-yl)-2-hydroxyacetate
2137960-02-0 95.0%
2.5g
$1594.0 2025-03-12
Enamine
EN300-704344-5.0g
ethyl 2-(4-fluorothian-4-yl)-2-hydroxyacetate
2137960-02-0 95.0%
5.0g
$2360.0 2025-03-12

Additional information on Ethyl 2-(4-fluorothian-4-yl)-2-hydroxyacetate

Ethyl 2-(4-fluorothian-4-yl)-2-hydroxyacetate (CAS No. 2137960-02-0): A Comprehensive Overview

Ethyl 2-(4-fluorothian-4-yl)-2-hydroxyacetate, identified by its CAS number 2137960-02-0, is a significant compound in the realm of chemical and pharmaceutical research. This compound, featuring a unique structural framework that includes a fluorothienyl moiety and a hydroxyacetic acid ester, has garnered attention due to its potential applications in drug development and synthetic chemistry.

The molecular structure of Ethyl 2-(4-fluorothian-4-yl)-2-hydroxyacetate consists of a thiazole ring substituted with a fluorine atom at the fourth position, connected to an acetoacetate ester group. This configuration imparts distinct chemical properties that make it a valuable intermediate in organic synthesis. The presence of the fluorothienyl group enhances the compound's reactivity and selectivity, making it particularly useful in the synthesis of more complex molecules.

In recent years, there has been growing interest in fluorinated heterocyclic compounds due to their enhanced bioavailability and metabolic stability. The fluorothienyl moiety in Ethyl 2-(4-fluorothian-4-yl)-2-hydroxyacetate aligns with this trend, offering a promising scaffold for the development of novel therapeutic agents. Researchers have leveraged this compound to explore new pharmacophores that could lead to more effective treatments for various diseases.

One of the most compelling aspects of Ethyl 2-(4-fluorothian-4-yl)-2-hydroxyacetate is its role as a building block in medicinal chemistry. The compound's ability to undergo various chemical transformations allows for the creation of diverse derivatives with tailored properties. For instance, its reactivity with nucleophiles and electrophiles makes it an excellent candidate for constructing more complex molecules, including those with potential therapeutic applications.

The hydroxyacetic acid ester functionality in Ethyl 2-(4-fluorothian-4-yl)-2-hydroxyacetate also contributes to its versatility. This group can be easily modified through hydrolysis or transesterification reactions, enabling the synthesis of a wide range of derivatives. Such modifications are crucial in drug discovery, where fine-tuning the structure of a compound can significantly impact its biological activity and pharmacokinetic properties.

Recent studies have highlighted the importance of Ethyl 2-(4-fluorothian-4-yl)-2-hydroxyacetate in the development of anti-inflammatory and anti-cancer agents. The unique combination of the fluorothienyl and hydroxyacetic acid ester groups provides a rich structural platform for designing molecules that can interact with biological targets in novel ways. For example, researchers have investigated its potential as a precursor for inhibitors targeting specific enzymes involved in cancer progression.

The compound's potential applications extend beyond drug development into materials science and agrochemicals. The structural features of Ethyl 2-(4-fluorothian-4-yl)-2-hydroxyacetate make it a valuable intermediate for synthesizing polymers and specialty chemicals with enhanced properties. These applications underscore the compound's broad utility and its significance in various industrial sectors.

In conclusion, Ethyl 2-(4-fluorothian-4-yl)-2-hydroxyacetate (CAS No. 2137960-02-0) is a multifaceted compound with significant potential in pharmaceuticals, synthetic chemistry, and materials science. Its unique structural features, including the presence of a fluorothienyl moiety and a hydroxyacetic acid ester group, make it an invaluable building block for developing novel therapeutics and functional materials. As research continues to uncover new applications for this compound, its importance is likely to grow even further.

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